molecular formula C8H12N4O2 B1525855 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide CAS No. 1334147-59-9

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B1525855
CAS No.: 1334147-59-9
M. Wt: 196.21 g/mol
InChI Key: NCUCFYOWXBVYPY-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure

Mechanism of Action

Target of Action

The primary target of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division, making it a key target in the treatment of certain types of cancer .

Mode of Action

This interaction could potentially disrupt the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with its target protein likely affects several biochemical pathways. For instance, the inhibition of the serine/threonine-protein kinase B-raf could impact the MAPK/ERK pathway, which is involved in cell division and differentiation . Disruption of this pathway could lead to the inhibition of cancer cell growth .

Pharmacokinetics

Similar compounds with a piperidine nucleus have been shown to have good drug-likeness profiles, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is likely the inhibition of cancer cell growth and division . By interacting with its target protein and disrupting key biochemical pathways, the compound could potentially slow or stop the proliferation of cancer cells .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the pH of the surrounding environment could impact the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or salts, could also affect the compound’s action .

Biochemical Analysis

Biochemical Properties

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with human caseinolytic protease P (HsClpP), where it acts as an agonist . This interaction is significant because HsClpP is involved in maintaining mitochondrial homeostasis. The compound induces the degradation of respiratory chain complex subunits, leading to apoptosis in hepatocellular carcinoma cells . Additionally, this compound has been shown to inhibit the proliferation of cancer cells, highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocellular carcinoma cells, the compound induces apoptosis by degrading respiratory chain complex subunits . This leads to a disruption in mitochondrial function, ultimately causing cell death. Furthermore, the compound influences cell signaling pathways and gene expression, contributing to its antiproliferative effects . These cellular effects underscore the compound’s potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to human caseinolytic protease P, activating it and inducing the degradation of respiratory chain complex subunits . This activation leads to mitochondrial dysfunction and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit cell proliferation is linked to changes in gene expression and enzyme activity . These molecular mechanisms highlight the compound’s potential as a targeted anticancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over time . Prolonged exposure to the compound can lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to healthy tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where the compound’s activity significantly increases beyond a certain dosage .

Metabolic Pathways

This compound is involved in specific metabolic pathways that contribute to its biological activity. The compound interacts with enzymes and cofactors that regulate mitochondrial function and cellular metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s antiproliferative effects. Understanding the metabolic pathways associated with the compound is essential for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These transport mechanisms influence the compound’s efficacy and toxicity, highlighting the importance of understanding its distribution within the body. Studies have shown that the compound accumulates in cancer cells, contributing to its targeted anticancer activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence the compound’s localization, contributing to its biological activity. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide typically involves the following steps:

  • Formation of the Piperidin-4-yl Group: Piperidine is reacted with appropriate reagents to introduce the desired substituents.

  • Oxadiazole Ring Formation: The oxadiazole ring is constructed using methods such as cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Coupling Reaction: The piperidin-4-yl group is then coupled to the oxadiazole ring through a suitable reaction, often involving activation of the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced forms with different structural features.

  • Substitution Products: Substituted derivatives with new chemical groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide can be used as a probe to study biological processes and pathways. It may also serve as a lead compound for drug discovery.

Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity can be explored for therapeutic purposes.

Industry: In the chemical industry, this compound can be utilized in the production of various chemicals and materials, contributing to advancements in material science and technology.

Comparison with Similar Compounds

  • Oxadiazoles: Other oxadiazole derivatives with different substituents.

  • Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness: 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is unique due to its specific combination of the piperidin-4-yl group and the oxadiazole ring. This combination can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-piperidin-4-yl-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-6(13)7-11-8(14-12-7)5-1-3-10-4-2-5/h5,10H,1-4H2,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUCFYOWXBVYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-59-9
Record name 5-(piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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